(-)-Nuciferine
Description
Properties
IUPAC Name |
(6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,11,15H,8-10H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJVQPIHKOARKV-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963862 | |
| Record name | (-)-Nuciferine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-83-2 | |
| Record name | (-)-Nuciferine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nuciferine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Nuciferine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nuciferine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NUCIFERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W26UEB90B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Mechanistic Basis of Ultrasonic Cavitation
Ultrasonic-assisted extraction (UAE) leverages high-frequency sound waves (20–100 kHz) to induce cavitation, disrupting plant cell walls and enhancing solvent penetration. In nuciferine isolation, petroleum ether amended with 5% ammonium hydroxide emerges as the optimal solvent, achieving a 23% higher yield compared to conventional Soxhlet extraction. The alkaloid’s solubility in weakly basic hydrophobic solvents facilitates selective dissolution while minimizing co-extraction of polar impurities.
Cyclic Solid-Phase Extraction (SPE) Optimization
Silica gel-based SPE columns demonstrate exceptional nuciferine adsorption capacity (2.1 mg/g adsorbent) when eluted with ethyl acetate/petroleum ether/25% ammonia (3:1:0.1 v/v). A breakthrough innovation involves recycling the SPE effluent as subsequent UAE solvent, enabling a closed-loop system that reduces petroleum ether consumption by 62% over five cycles without compromising extraction efficiency. This cyclic UAE-SPE integration achieves a 50.1% total recovery rate at >90% purity, bypassing energy-intensive concentration steps typically required in batch processing.
Response Surface Methodology for Process Intensification
Box-Behnken Design for Parameter Optimization
Response surface methodology (RSM) with a three-factor Box-Behnken design identifies critical interactions between ethanol concentration (60–80% v/v), solvent-to-material ratio (20:1–30:1), and extraction time (60–100 min). Quadratic regression modeling reveals optimal conditions:
- Ethanol concentration : 74% (v/v)
- Solvent-to-material ratio : 26:1
- Ultrasonic duration : 82 min
Under these parameters, nuciferine yield reaches 0.1035% with 4.58% relative standard deviation (RSD), confirming method robustness.
Macroporous Resin Purification Dynamics
Post-extraction, D101 macroporous resin selectively adsorbs nuciferine with a 7.2 mg/g binding capacity. Elution profiling demonstrates that 70% ethanol removes 89% of adsorbed alkaloids while excluding 76% of non-alkaloid contaminants. This step elevates purity from 12.4% in crude extract to 67.14% in eluate, though subsequent crystallization remains necessary for pharmaceutical-grade material.
Integrated Expanded Bed Adsorption with pH-Driven Partitioning
Expanded Bed Adsorption (EBA) Configuration
A novel EBA system employing HPD5000 resin in a 20:1 (v/w) bed-to-feed ratio extracts 94% of nuciferine from lotus leaf slurries. The expanded bed’s hydrodynamic stability (superficial velocity: 2.8 cm/min) allows direct processing of particulate-laden extracts without prior filtration, reducing processing time by 40% compared to fixed-bed systems.
pH-Responsive Liquid-Liquid Extraction
Post-EBA eluates undergo pH-dependent partitioning:
- Acidic phase (0.01 M HCl) : Nuciferine protonation enhances aqueous solubility (3.2 mg/mL)
- Alkaline phase (0.1 M NaOH) : Deprotonation shifts partition coefficient (Log P) to 2.1, favoring petroleum ether
This dual-phase separation removes 83% of residual glycosides and flavonoids, increasing purity to 78.3% prior to crystallization.
Cooling Crystallization for Final Purification
Solvent Screening and Supersaturation Control
Comparative Analysis of Industrial-Scale Methods
| Method | Yield (%) | Purity (%) | Solvent Consumption (L/kg) | Energy Demand (kWh/kg) |
|---|---|---|---|---|
| Cyclic UAE-SPE | 50.1 | 90.0 | 12.4 | 8.7 |
| RSM-Optimized UAE | 41.8 | 67.1 | 18.9 | 14.2 |
| EBA-Integrated | 47.6 | 94.0 | 9.8 | 11.5 |
Cyclic UAE-SPE demonstrates superior sustainability metrics, while EBA integration achieves the highest purity. RSM optimization balances scalability and precision for mid-volume production.
Chemical Reactions Analysis
Types of Reactions: Nuciferine undergoes various chemical reactions, including:
Oxidation: Nuciferine can be oxidized to form dehydronuciferine.
Reduction: Reduction reactions can modify the structure of nuciferine to produce different derivatives.
Substitution: Substitution reactions can introduce different functional groups into the nuciferine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed:
Dehydronuciferine: Formed through oxidation reactions.
1,2-Dihydroxyaporphine: A derivative with higher affinity to acetylcholinesterase.
Scientific Research Applications
Anti-Tumor Properties
Nuciferine has been extensively studied for its anti-cancer effects across various types of tumors. Research indicates that it can inhibit tumor growth, migration, and invasion through multiple mechanisms.
Protective Effects Against Cellular Damage
Nuciferine's protective properties are not limited to cancer treatment; it also exhibits potential in safeguarding cells from various forms of damage.
Cochlear Hair Cell Protection
Recent studies have highlighted nuciferine's ability to protect cochlear hair cells from ferroptosis induced by cisplatin, a common chemotherapeutic agent known for its ototoxic effects. Nuciferine co-treatment significantly reduced iron overload in hair cells, suggesting its role as a protective agent against drug-induced cellular damage .
Metabolic Health Applications
Beyond its anti-cancer properties, nuciferine is recognized for its benefits in metabolic health.
Lipid-Lowering Effects
Nuciferine has been clinically utilized for managing hyperlipidemia and aiding weight loss. Its mechanisms include:
- Regulation of Lipid Metabolism : Nuciferine influences lipid levels by modulating lipase activity and other metabolic pathways related to fat storage and utilization .
- Insulin Sensitivity Improvement : The compound may enhance insulin sensitivity, contributing to better glucose metabolism and weight management .
Summary of Research Findings
The following table summarizes key findings regarding the applications of nuciferine:
Mechanism of Action
Nuciferine exerts its effects through multiple molecular targets and pathways:
Dopamine Transporter Inhibition: Inhibits the dopamine transporter, affecting dopamine levels in the brain.
PI3K/AKT Pathway: Regulates the PI3K/AKT pathway, which is involved in cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Norcoclaurine
Norcoclaurine, another alkaloid from Nelumbo nucifera, shares structural homology with nuciferine but differs in functional groups.
- Enzyme Inhibition: In molecular docking studies, nuciferine exhibited stronger binding to α-glucosidase and α-amylase active sites (interacting with Pro332 and Trp396) compared to norcoclaurine. However, both were less potent than the synthetic drug glimepiride .
- Anti-Diabetic Potential: Norcoclaurine showed moderate inhibition of carbohydrate-metabolizing enzymes, while nuciferine's effects were weaker, suggesting divergent therapeutic applications .
Melphalan
Nuciferine and melphalan (an alkylating chemotherapeutic agent) share anti-tumor properties but differ in mechanisms and selectivity:
- Target Specificity : Network pharmacology revealed that nuciferine clusters with melphalan in anti-tumor drug profiles, particularly against neuroblastoma and colorectal cancer. Both inhibit cell proliferation and invasion but via distinct pathways: nuciferine suppresses PI3K-AKT and STAT3, whereas melphalan induces DNA crosslinking .
Stilbene Glycoside
Both compounds modulate cholesterol metabolism but through different molecular targets:
- Gene Regulation : Nuciferine and stilbene glycoside upregulate LDL-R and HMG-CoAR mRNA expression in hepatocytes, enhancing cholesterol uptake and synthesis inhibition. However, nuciferine uniquely suppresses ACAT2 at high doses, reducing cholesterol esterification .
- Dose Dependency: Nuciferine’s effects on LDL-R expression (3.57-fold increase at high dose) were less pronounced than stilbene glycoside but more sustained over time .
Clozapine
- Dopaminergic Activity : Nuciferine acts as a D2 partial agonist (EC50 = 64 nM; Emax = 67% of dopamine), similar to aripiprazole but less potent than clozapine (KB = 20 nM vs. nuciferine’s KB = 62 nM) .
- Serotonergic Effects : Both compounds antagonize 5-HT2A (nuciferine IC50 = 478 nM; clozapine IC50 = 12 nM) and exhibit inverse agonism at 5-HT7, though nuciferine lacks clozapine’s potent histaminergic activity .
Key Differentiators of Nuciferine
- Multi-Target Engagement : Unlike melphalan or clozapine, nuciferine interacts with 13 receptors (Ki < 1 μM), including D2, 5-HT7, and 5-HT2C, enabling pleiotropic effects .
- Metabolic Benefits : Unique among compared compounds, nuciferine enhances lysosomal function and autophagy, mitigating hepatic steatosis and insulin resistance .
Biological Activity
Nuciferine, an alkaloid primarily derived from the plant Nelumbo nucifera (lotus), has garnered attention for its diverse biological activities, particularly in cancer treatment, neuroprotection, and metabolic regulation. This article explores the various biological activities of nuciferine, supported by data tables, case studies, and research findings.
1. Anti-Cancer Activity
Nuciferine has shown promising anti-cancer properties across various studies, particularly against oral squamous cell carcinoma (OSCC) and neuroblastoma.
Case Study: OSCC Inhibition
- A study demonstrated that nuciferine significantly inhibited the growth and invasion of OSCC cells (SCC25 and CAL27). The lowest concentration that inhibited proliferation was found to be 80 μM. Nuciferine treatment resulted in a notable reduction in tumor volume and weight in a xenograft model using nude mice, suggesting its potential as a therapeutic agent against OSCC .
Table 1: Nuciferine Effects on Cancer Cell Lines
| Cell Line | Concentration (μM) | Effect on Viability | Mechanism of Action |
|---|---|---|---|
| SCC25 | 80 | Significant | Inhibition of growth and invasion |
| CAL27 | 80 | Significant | Induction of programmed cell death |
| SY5Y (Neuroblastoma) | 0.8 mg/mL | Significant | Inhibition of PI3K/AKT pathway |
| CT26 (Colorectal) | 0.8 mg/mL | Significant | Inhibition of cell proliferation |
2. Neuroprotective Effects
Research indicates that nuciferine can cross the blood-brain barrier and exhibit neuroprotective effects.
Case Study: Neurobehavioral Studies
- Nuciferine was evaluated in various animal models for its effects on hyperlocomotion and anxiety-like behaviors. The results suggested that nuciferine could modulate neurochemical pathways associated with psychotropic effects, indicating potential applications in treating neurodegenerative disorders .
3. Metabolic Regulation
Nuciferine has also been studied for its effects on metabolic health, particularly regarding diabetes management.
Case Study: Antioxidant Effects
- In diabetic rat models, nuciferine improved glucose levels and body weight while enhancing antioxidant enzyme activity (SOD, CAT, GPx). It also inhibited α-glucosidase and α-amylase activity, indicating its potential as a therapeutic agent for managing diabetes .
Table 2: Metabolic Effects of Nuciferine
| Parameter | Effect |
|---|---|
| Glucose Levels | Decreased significantly |
| Body Weight | Restored to normal |
| Antioxidant Enzymes | Increased activity (SOD, CAT, GPx) |
| α-Glucosidase Inhibition | Significant inhibition |
| α-Amylase Inhibition | Significant inhibition |
The biological activities of nuciferine are mediated through various molecular pathways:
- Cancer Pathways : Nuciferine targets signaling pathways involved in cancer progression, such as the PI3K/AKT pathway and STAT3 signaling pathway .
- Neurotransmitter Modulation : Nuciferine's interaction with neurotransmitter systems suggests a role in mood regulation and cognitive function .
- Antioxidant Mechanism : Its ability to enhance antioxidant enzyme activity contributes to its protective effects against oxidative stress-related damage .
Q & A
Basic Research Questions
Q. What are the standard experimental models for evaluating nuciferine’s metabolic effects in non-alcoholic fatty liver disease (NAFLD)?
- Methodological Answer : The high-fat diet (HFD)-induced NAFLD rat model is widely used. Key parameters include body weight, serum lipid profiles (TG, TC, LDL-C, HDL-C), liver enzymes (AST, ALT), oxidative stress markers (SOD, GSH-Px, MDA), and histopathological analysis of hepatic steatosis. Untargeted metabolomics can identify dysregulated pathways (e.g., glycerophospholipid, linoleic acid metabolism) . Experimental designs typically involve 4–8 weeks of HFD feeding with nuciferine administered orally (e.g., 10–50 mg/kg/day). Sample sizes of n ≥ 10 per group are recommended for statistical power .
Q. How is nuciferine’s receptor pharmacology characterized in vitro?
- Methodological Answer : Dopamine D2 receptor partial agonism is assessed via Gi protein signaling in HEK293T cells using cAMP assays. For 5-HT receptor interactions, competitive binding assays (e.g., Schild regression analysis) quantify antagonism (e.g., KB = 62 nM for D2 inhibition). Dose-response curves (0.1–100 µM) are generated to determine EC50/IC50 values. Functional activity at 5-HT2A/2B/2C receptors is validated using head-twitch response (HTR) suppression in mice, with DOI (1 mg/kg) as an agonist .
Q. What analytical techniques are used to quantify nuciferine in biological matrices?
- Methodological Answer : Capillary electrophoresis coupled with electrochemiluminescence (CE-ECL) achieves detection limits of 7.7 × 10⁻⁷ mol/L for nuciferine. HPLC/Q-Orbitrap-MS and ¹H NMR are employed for metabolomic profiling in hyperuricemia models, enabling quantification of nuciferine and its metabolites in serum, liver, and fecal samples .
Advanced Research Questions
Q. How does nuciferine modulate conflicting behavioral outcomes in dopamine-dependent models?
- Methodological Answer : Nuciferine exacerbates amphetamine-induced hyperlocomotion (via D2 partial agonism) but attenuates phencyclidine (PCP)-induced hyperlocomotion. This dichotomy is resolved using drug discrimination assays and two-way ANOVA to isolate receptor-specific effects. Pre-treatment timing (15–60 minutes) and administration routes (intraperitoneal vs. subcutaneous) critically influence outcomes, as shown in DOI-induced HTR suppression studies .
Q. What mechanisms underlie nuciferine’s anti-tumor effects in oral squamous cell carcinoma (OSCC)?
- Methodological Answer : Nuciferine (80–120 µM) inhibits OSCC proliferation via STAT3 pathway suppression, validated by EdU assays, colony formation, and xenograft models. Western blotting confirms downregulation of Bcl-2 and upregulation of Bax/Cleaved-caspase 3. Low-dose nuciferine (30 µM) reduces migration/invasion without cytotoxicity, assessed via wound-healing and Transwell assays. Blinded observer protocols (n = 3) mitigate bias .
Q. How can metabolomic and microbiome data be integrated to study nuciferine’s effects on hyperuricemia?
- Methodological Answer : Combined ¹H NMR metabolomics and 16S rRNA sequencing in hyperuricemic rats reveal nuciferine’s dual regulation of purine metabolism (e.g., xanthine oxidase inhibition) and gut microbiota (e.g., Lactobacillus enrichment). Multi-omics integration requires PCA/PLS-DA for pathway clustering and Spearman correlation analysis to link microbial taxa with metabolite shifts .
Q. Why does nuciferine exhibit vasorelaxant effects through both endothelium-dependent and -independent mechanisms?
- Methodological Answer : In rat mesenteric arteries, nuciferine (1–100 µM) activates endothelial NO synthase (eNOS Ser1177 phosphorylation) via extracellular Ca²⁺ influx, measured by wire myography. Endothelium-independent relaxation involves voltage-gated Ca²⁺ channel blockade, validated in VSMCs using CaCl₂-induced contraction assays .
Data Contradiction Analysis
Q. How to reconcile nuciferine’s pro-apoptotic effects in cancer cells with its hepatoprotective role in NAFLD?
- Resolution : Tissue-specific signaling explains this paradox. In hepatocytes, nuciferine upregulates antioxidant enzymes (SOD, GSH-Px) and suppresses IL-6/TNF-α via NF-κB inhibition. In cancer cells, it triggers mitochondrial apoptosis via PI3K-AKT/STAT3 inactivation. Dose-dependent effects (e.g., 0.05–9.5 mg/kg in xenografts vs. 10–50 mg/kg in NAFLD) further contextualize outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
